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3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
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Overview
Description
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride is a chemical compound with the molecular formula C4H8Cl3N3O. It is known for its unique structure, which includes both amino and urea functional groups, as well as a dichloropropenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride typically involves the reaction of 3,3-dichloroprop-2-en-1-amine hydrochloride with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, drying, and packaging processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can interfere with cellular processes by modulating signaling pathways or inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloroprop-2-en-1-amine hydrochloride: A precursor in the synthesis of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride.
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea: The base form of the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloropropenyl moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride
- CAS Number: 2758001-58-8
- Molecular Formula: C5H7Cl2N3O
- Molecular Weight: 196.04 g/mol
The biological activity of 3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to urea transport.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Activity | Description |
---|---|
Urea Transport Inhibition | Potential to inhibit urea transporters (UTs), which play a crucial role in kidney function. |
Diuretic Effects | Observed diuretic effects in animal models, suggesting potential use in treating fluid retention. |
Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties. |
Case Study 1: Diuretic Activity
A study investigated the diuretic effects of 3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride in rat models. The compound was administered at varying doses, and urine output was measured. Results indicated a significant increase in urine output without causing electrolyte imbalance, suggesting its potential as a safer diuretic agent compared to traditional diuretics .
Case Study 2: Cytotoxicity Assessment
In vitro studies were conducted to assess the cytotoxicity of the compound against various cancer cell lines. The results showed that at specific concentrations, the compound inhibited cell proliferation effectively. Notably, it demonstrated higher efficacy against breast and colon cancer cell lines compared to others .
Pharmacokinetics
The pharmacokinetic profile of 3-amino-1-(3,3-dichloroprop-2-en-1-yl)urea hydrochloride indicates favorable absorption and distribution characteristics in biological systems. Studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects when administered .
Properties
Molecular Formula |
C4H8Cl3N3O |
---|---|
Molecular Weight |
220.48 g/mol |
IUPAC Name |
1-amino-3-(3,3-dichloroprop-2-enyl)urea;hydrochloride |
InChI |
InChI=1S/C4H7Cl2N3O.ClH/c5-3(6)1-2-8-4(10)9-7;/h1H,2,7H2,(H2,8,9,10);1H |
InChI Key |
DCQSYIUEWMDEPF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(Cl)Cl)NC(=O)NN.Cl |
Origin of Product |
United States |
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